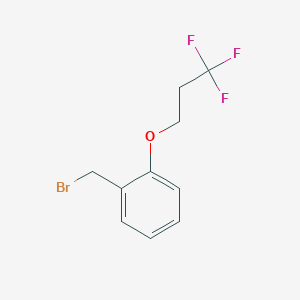

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

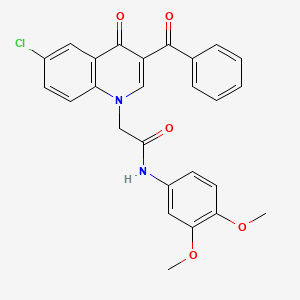

“1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene”, also known as “3-(bromomethyl)phenyl 3,3,3-trifluoropropyl ether”, is a chemical compound with the molecular formula C10H10BrF3O and a molecular weight of 283.08 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with a bromomethyl group and a trifluoropropoxy group attached to it . The presence of these groups likely influences the compound’s reactivity and physical properties.Scientific Research Applications

Structural Analysis and Interactions

- X-Ray Structure Determinations of Bromomethylsubstituted Benzenes : This research presents the structures of several benzene derivatives, including those with bromomethyl substituents. It focuses on analyzing interactions like Br···Br and C–H···Br in these compounds (Jones, Kuś, & Dix, 2012).

Synthetic Applications

- Green Electro-Synthesis involving Bromomethyl Benzene : A study on the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone, highlighting a paired green electro-synthesis approach (Habibi, Pakravan, & Nematollahi, 2014).

- Organometallic Synthesis Using Bromo- and Trifluoromethyl Benzene : This paper discusses the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene and its application in various synthetically useful reactions (Porwisiak & Schlosser, 1996).

- Synthesis of Ethynylferrocene Compounds : Research on synthesizing new compounds using bromomethyl benzene, emphasizing on their electrochemical properties (Fink et al., 1997).

- Synthesis of Polycyclic Oxygen Aromatics : A study demonstrating the reaction of 2-bromomethyl-1-(2′-tetrahydropyranyloxy) benzene with other compounds to form polycyclic oxygen aromatics, indicating the synthetic utility of bromomethyl benzene derivatives (Kasturi, Mandal, Sumana, & Rajasekhar, 1993).

Chemical Properties and Reactions

- Dibromomethyl- and Bromomethyl-Substituted Benzenes : This paper details the structures of benzene derivatives with bromomethyl substituents and their interactions, providing insight into the chemical behavior of these compounds (Kuś, Jones, Kusz, & Książek, 2023).

- Polybenzimidazole Membranes Synthesis : Research on the fabrication of crosslinked polybenzimidazole membranes using bromomethyl-containing crosslinkers for high-temperature proton exchange membrane fuel cells (Yang et al., 2018).

Applications in Fluorescence and Electrochemistry

- Synthesis and Fluorescence Properties of Bromomethyl Benzene : A study on synthesizing 1-Bromo-4-(2,2-diphenylvinyl) benzene and investigating its photoluminescence properties (Zuo-qi, 2015).

- Nickel Determination using Bromomethyl Benzene Ligands : This research discusses the synthesis of bromomethyl benzene ligands and their application in the adsorptive stripping voltammetry for nickel determination (Hurtado et al., 2013).

properties

IUPAC Name |

1-(bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c11-7-8-3-1-2-4-9(8)15-6-5-10(12,13)14/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSRQSMBQWUHCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2483550.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)

![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2483552.png)

![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid](/img/structure/B2483558.png)

![4-{[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2483562.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2483566.png)

![3,3'-(4-Methoxybenzylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]](/img/structure/B2483568.png)

![2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2483570.png)